molecular formula C47H58N8O10 B605846 Azido-PEG4-Ala-Ala-Asn(Trt)-PAB CAS No. 2055042-67-4

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB

Cat. No.: B605846
CAS No.: 2055042-67-4
M. Wt: 895.03
InChI Key: GGYJWDMIACSQCA-FRHGLMEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a complex chemical compound that combines several functional groups and structural motifs. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features an azido group, a polyethylene glycol (PEG) linker, and a peptide sequence (Ala-Ala-Asn) with a trityl (Trt) protecting group. The PAB (para-aminobenzoic acid) moiety is often used in drug delivery systems and bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB typically involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the azido group. The general synthetic route can be summarized as follows:

    Protection of Amino Acids: The amino acids alanine (Ala) and asparagine (Asn) are protected using trityl (Trt) and other protecting groups to prevent unwanted side reactions.

    Peptide Coupling: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

    PEGylation: The polyethylene glycol (PEG) linker is introduced through a reaction with a PEG derivative, such as PEG4-amine.

    Azidation: The azido group is introduced by reacting the PEGylated peptide with sodium azide (NaN3) under appropriate conditions.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:

    Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).

    Substitution: The PEG linker can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.

    Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in appropriate solvents.

Major Products

    Click Chemistry: Triazole derivatives.

    Reduction: Amine derivatives.

    Substitution: PEGylated products with various functional groups.

Scientific Research Applications

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the study of protein-protein interactions and cellular processes.

    Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and stability, while the azido group allows for bioorthogonal conjugation. The peptide sequence (Ala-Ala-Asn) can target specific biological pathways or receptors, and the PAB moiety can facilitate the release of active drugs at the target site.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-CH2CO2-NHS: Similar in structure but with a different functional group (NHS ester) for conjugation.

    Azido-PEG4-Ala-Ala-Gly(Trt)-PAB: Similar peptide sequence with glycine (Gly) instead of asparagine (Asn).

Uniqueness

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is unique due to its specific combination of functional groups and structural motifs, which provide versatility in various applications. The presence of the azido group allows for bioorthogonal reactions, while the PEG linker enhances solubility and stability. The peptide sequence and PAB moiety offer targeted delivery and controlled release in drug delivery systems.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYJWDMIACSQCA-FRHGLMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H58N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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